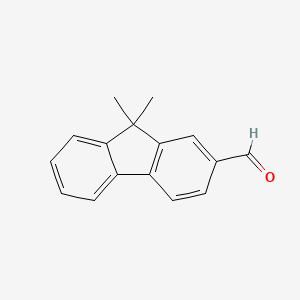
9,9-Dimethyl-9H-fluorene-2-carbaldehyde
Vue d'ensemble
Description
9,9-Dimethyl-9H-fluorene-2-carbaldehyde is a chemical compound with the CAS Number: 948300-71-8 . It has a molecular weight of 222.29 and is typically stored at 4°C . The compound is in oil form .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, a preparation method for 9,9-dimethyl-2-bromofluorene involves a two-step process. The first step involves adding fluorene to propylene carbonate, heating to 85°C, stirring with heating to dissolve completely, and adding dibromohydantoin for bromination . The second step involves dissolving 2-bromofluorene in dimethyl sulfoxide, controlling the temperature between 30-35°C, adding iodomethane, stirring for 5-10 minutes, adding potassium hydroxide, and reacting for 4 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H14O/c1-16(2)14-6-4-3-5-12(14)13-8-7-11(10-17)9-15(13)16/h3-10H,1-2H3 .It is typically stored at 4°C . The compound has a molecular weight of 222.29 .
Applications De Recherche Scientifique
Synthesis of Fluorene Schiff Base Compounds
9H-Fluorene-9-carbaldehyde has been utilized to synthesize new Schiff base compounds containing fluorene. These compounds show varied ultraviolet absorption properties in different solvents, indicating potential applications in UV-sensitive materials and optical devices (W. Wen-zhong, 2011).
Intermediate in OLED Material Synthesis
9,9-Dimethyl-9H-fluoren-2-ylboronic acid, derived from 9,9-dimethyl-9H-fluorene-2-carbaldehyde, serves as an important intermediate for synthesizing OLED (Organic Light Emitting Diode) materials. This application underscores its relevance in the development of advanced electronic and display technologies (Bai Xue-feng, 2013).
Fluorescence Probes for Solvation Dynamics
N-substituted 2-amino-9,9-dialkylfluorenes, which can be synthesized from this compound, are promising candidates as fluorescence probes in femtosecond solvation dynamics studies. This application is crucial for understanding fast chemical and biological processes at the molecular level (Ginagunta Saroja et al., 2004).
Fluorescent Sensing for Cations and Anions
Recent research has demonstrated the use of this compound derivatives as fluorescent probes for detecting various cations and anions. This highlights its potential in environmental monitoring and biochemical analysis (Bing Li et al., 2020).
Photocatalytic Selective Oxidation
Fluorene-based conjugated microporous polymers, derived from this compound, have been designed for blue light-driven photocatalytic selective oxidation of amines. This indicates its utility in green chemistry and sustainable industrial processes (Hui Xu et al., 2021).
High-Performance PhOLEDs
This compound derivatives have been used in the synthesis of novel compounds for high-performance phosphorescent organic light-emitting diodes (PhOLEDs), showcasing its significance in advanced lighting and display technologies (Yu Guichen et al., 2021).
Safety and Hazards
Orientations Futures
While specific future directions for 9,9-Dimethyl-9H-fluorene-2-carbaldehyde are not mentioned in the literature, related compounds have been used in the development of organic semiconducting polymers for OPV and a variety of hole transport for OLED devices . This suggests potential future applications in these areas.
Mécanisme D'action
Target of Action
Similar compounds have been used in the field of organic optoelectronics , suggesting potential targets could be related to light-emitting or light-absorbing processes in these systems.
Mode of Action
It’s possible that this compound interacts with its targets through electronic transitions, given its potential use in optoelectronic applications .
Biochemical Pathways
Based on its potential application in optoelectronics , it may influence pathways related to light absorption and emission.
Result of Action
Given its potential use in optoelectronics , it may influence light-related processes at the molecular and cellular level.
Propriétés
IUPAC Name |
9,9-dimethylfluorene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-16(2)14-6-4-3-5-12(14)13-8-7-11(10-17)9-15(13)16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMRMSQQQCEPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
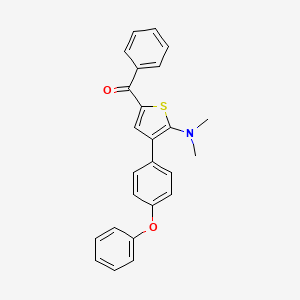

![N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide](/img/structure/B2754719.png)

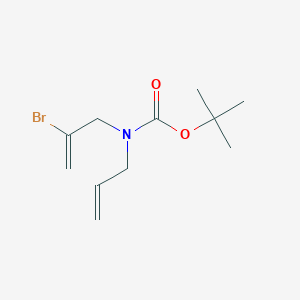

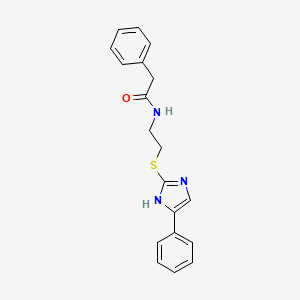
![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B2754728.png)
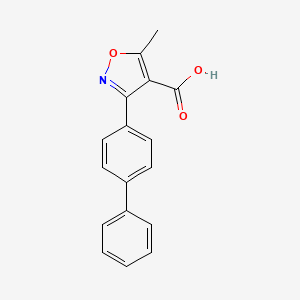
![5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2754731.png)
![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B2754733.png)
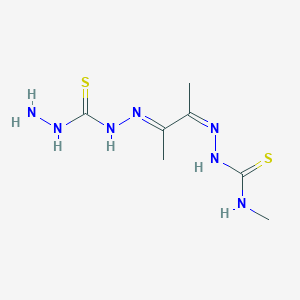
![3-Methyl-8-(naphthalen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2754736.png)

